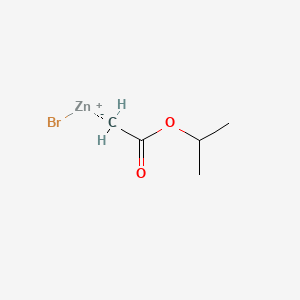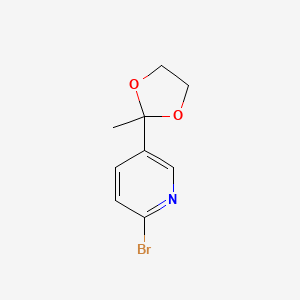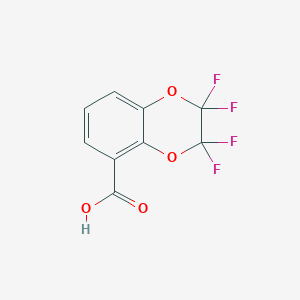
2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether (hereafter referred to as 2-IPO-ZnBr) is an organometallic compound used in a wide range of scientific research applications. It is a colorless, non-volatile, and thermally stable compound that is soluble in many organic solvents. It has been used in organic synthesis, catalysis, and biochemistry, and has been studied for its potential in drug delivery, gene therapy, and other biomedical applications. In
Applications De Recherche Scientifique
2-IPO-ZnBr has a wide range of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of various compounds, including chiral compounds, polymers, and heterocycles. It has also been used in catalysis, particularly in the synthesis of organometallic compounds. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins, as well as for the synthesis of DNA and RNA.
Mécanisme D'action
2-IPO-ZnBr is an organometallic compound, meaning that it contains both a metal and a carbon-containing group. The metal is zinc, and the carbon-containing group is an isopropoxy group. The zinc atom acts as a Lewis acid, and the isopropoxy group acts as a Lewis base. This allows the compound to act as a nucleophile, meaning that it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
2-IPO-ZnBr has been studied for its potential in drug delivery, gene therapy, and other biomedical applications. It has been shown to be capable of crossing cell membranes and entering cells, where it can bind to DNA and RNA and act as a messenger molecule. It has also been shown to be capable of transporting small molecules, such as drugs, into cells, where they can be used for therapeutic purposes.
Avantages Et Limitations Des Expériences En Laboratoire
2-IPO-ZnBr has several advantages for use in laboratory experiments. It is a stable compound that is soluble in many organic solvents, and it is relatively inexpensive to synthesize. It is also relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, it is not suitable for use in aqueous solutions, as it is not soluble in water.
Orientations Futures
2-IPO-ZnBr has potential for a variety of future applications. It could be used in drug delivery systems to target specific cells or tissues in the body, or it could be used in gene therapy to deliver therapeutic genes to cells. It could also be used to synthesize new compounds with improved properties, such as increased solubility or increased stability. Additionally, it could be used to synthesize new materials with improved properties, such as increased strength or increased electrical conductivity. Finally, it could be used in the development of new catalysts for the synthesis of organic compounds.
Méthodes De Synthèse
2-IPO-ZnBr can be synthesized from the reaction of 2-isopropoxy-2-oxoethyl bromide (2-IPO-Br) with zinc metal in an ether solvent. The reaction is conducted at room temperature and yields a white solid product. The reaction can be represented as follows:
2-IPO-Br + Zn → 2-IPO-ZnBr
The product is then isolated by filtration and washed with ether.
Propriétés
IUPAC Name |
bromozinc(1+);propan-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)7-5(3)6;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRPRRZGZWLXHD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in Ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)





![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)